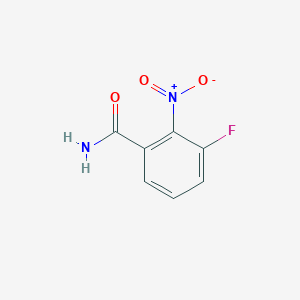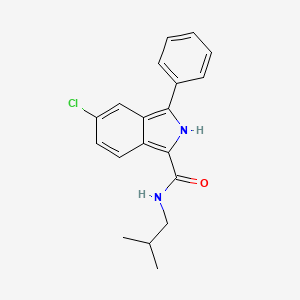
5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro group, a phenyl group, and an isoindole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction to convert the acyl group to an alkane.
Nitration: The next step involves the nitration of the intermediate compound to introduce a nitro group.
Amination: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The final step involves the cyclization of the amine derivative to form the isoindole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups to their reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit brain-type glycogen phosphorylase (PYGB), which plays a role in glucose metabolism. By targeting PYGB, the compound exerts protective effects against cellular hypoxia/reoxygenation injury in astrocytes . This mechanism involves the modulation of cellular energy metabolism and the reduction of reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Isoindoles: Compounds with a similar isoindole ring structure but different substituents.
Uniqueness
5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide is unique due to its specific combination of a chloro group, a phenyl group, and an isoindole ring
Properties
CAS No. |
61295-32-7 |
|---|---|
Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide |
InChI |
InChI=1S/C19H19ClN2O/c1-12(2)11-21-19(23)18-15-9-8-14(20)10-16(15)17(22-18)13-6-4-3-5-7-13/h3-10,12,22H,11H2,1-2H3,(H,21,23) |
InChI Key |
GZODOOBQACBCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C2C=CC(=CC2=C(N1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


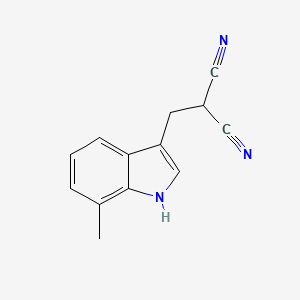


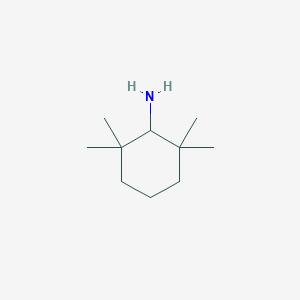
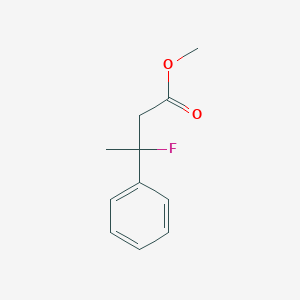
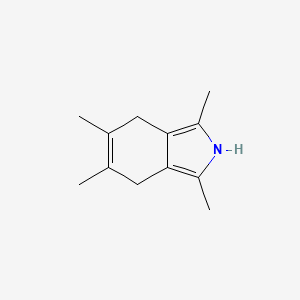
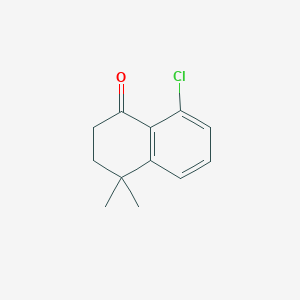
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13116298.png)
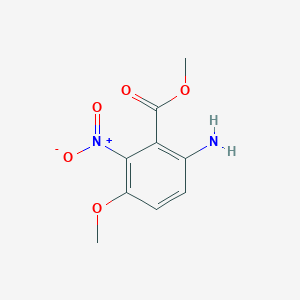
![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
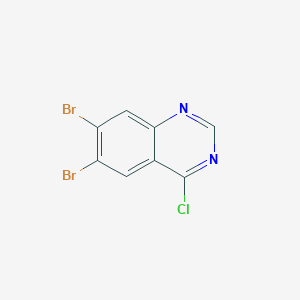
![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
